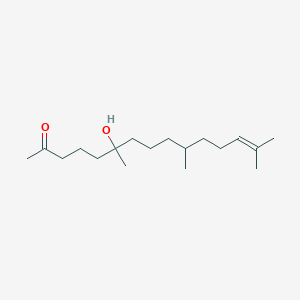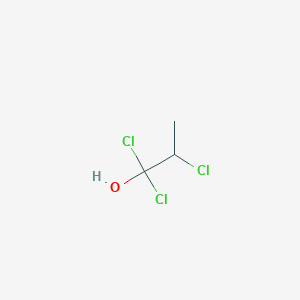
1,1,2-Trichloropropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Trichloropropan-1-ol is an organic compound with the molecular formula C3H5Cl3O. It is a colorless liquid that is primarily used in various chemical synthesis processes. This compound is known for its reactivity due to the presence of three chlorine atoms and a hydroxyl group, making it a valuable intermediate in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,2-Trichloropropan-1-ol can be synthesized through several methods. One common method involves the chlorination of propylene oxide, followed by hydrolysis. The reaction typically requires a catalyst such as aluminum chloride and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where propylene oxide is chlorinated in the presence of a catalyst. The reaction mixture is then subjected to hydrolysis to obtain the final product. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,2-Trichloropropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into less chlorinated alcohols or hydrocarbons.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products Formed:
Oxidation: Formation of 1,1,2-trichloropropanal or 1,1,2-trichloropropanoic acid.
Reduction: Formation of 1,2-dichloropropan-1-ol or propanol.
Substitution: Formation of various substituted propanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,2-Trichloropropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its effects on biological systems, particularly its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,2-Trichloropropan-1-ol involves its reactivity with various molecular targets. The hydroxyl group allows it to form hydrogen bonds and participate in nucleophilic substitution reactions. The chlorine atoms make it susceptible to reduction and oxidation reactions, which can lead to the formation of various reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
1,2,3-Trichloropropane: Similar in structure but differs in the position of chlorine atoms.
1,1,1-Trichloroethane: An isomer with different chemical properties and uses.
1,1,2-Trichloroethane: Another isomer with distinct reactivity and applications.
Uniqueness: 1,1,2-Trichloropropan-1-ol is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyl group. This combination makes it highly reactive and versatile in various chemical reactions, distinguishing it from its isomers and other similar compounds.
Propiedades
Número CAS |
230950-79-5 |
|---|---|
Fórmula molecular |
C3H5Cl3O |
Peso molecular |
163.43 g/mol |
Nombre IUPAC |
1,1,2-trichloropropan-1-ol |
InChI |
InChI=1S/C3H5Cl3O/c1-2(4)3(5,6)7/h2,7H,1H3 |
Clave InChI |
GHFQLVDCWGZPGX-UHFFFAOYSA-N |
SMILES canónico |
CC(C(O)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


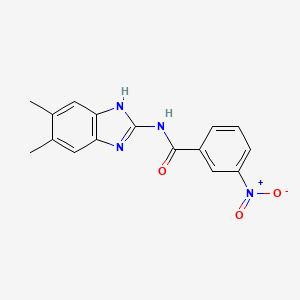
![[(1S)-1-dimethoxyphosphorylethyl] benzoate](/img/structure/B14241285.png)
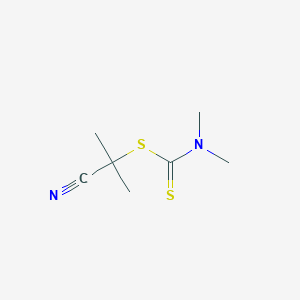
![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)
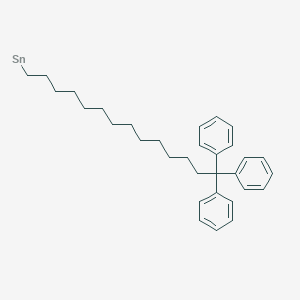
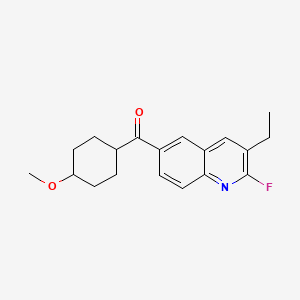
![Ethyl [4-(dimethylamino)phenyl]phenylphosphinate](/img/structure/B14241303.png)
![2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241304.png)
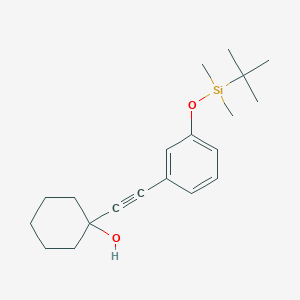
![1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate](/img/structure/B14241333.png)
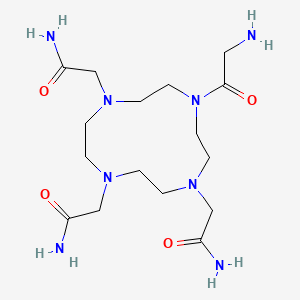
![N-[4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14241342.png)
![Phenol, 3-[(6-quinolinylimino)methyl]-](/img/structure/B14241347.png)
